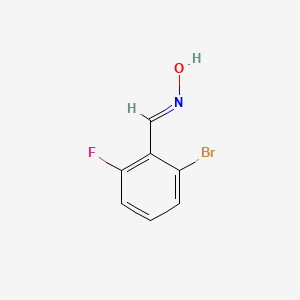

2-Bromo-6-fluorobenzaldehyde oxime

Description

Key Stereochemical Features:

Geometric Isomerism :

Spectral Differentiation :

The table below contrasts properties of E and Z isomers:

X-ray crystallography confirms the E-configuration in solid-state structures, with bond angles and lengths consistent with antiperiplanar geometry.

Properties

IUPAC Name |

(NE)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPYUCCJWGUXAA-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Reagents

- Starting material: 2-bromo-6-fluorotoluene

- Bromination agents: Hydrobromic acid (HBr, 40% w/w)

- Oxidizing agent: Hydrogen peroxide (H₂O₂, 30% w/w)

- Solvents: Organic solvents such as dichloromethane, chloroform, carbon tetrachloride, cyclic hexane, or ethyl acetate; water as inorganic solvent

- Oxidation reagent: Dimethyl sulfoxide (DMSO)

- Light source: 1000W iodine tungsten lamp for photochemical activation

Reaction Steps and Conditions

The preparation proceeds via a two-step process:

Step 1: Bromination of 2-bromo-6-fluorotoluene to 2-bromo-6-fluorobenzyl bromide

- In the presence of an organic or inorganic solvent, 2-bromo-6-fluorotoluene and 40% hydrobromic acid are mixed.

- Under continuous illumination by a 1000W iodine tungsten lamp, 30% hydrogen peroxide is slowly added dropwise.

- The reaction is maintained for 2 to 30 hours (typically 6 to 24 hours) at reflux temperature.

- The reaction mixture is washed with saturated sodium sulfite solution and water, dried over anhydrous sodium sulfate, and solvent is removed under reduced pressure.

- The product obtained is 2-bromo-6-fluorobenzyl bromide with high purity (~95.6%) and good yield (~88.9%).

Step 2: Oxidation of 2-bromo-6-fluorobenzyl bromide to 2-bromo-6-fluorobenzaldehyde

- The crude benzyl bromide is reacted with dimethyl sulfoxide (DMSO) and an inorganic compound (often a base or salt) at 70–100°C for 2 to 15 hours (typically 3–8 hours).

- After completion, the reaction mixture is poured into ice water and extracted with an organic solvent.

- The organic layer is washed with water and saturated brine, dried over anhydrous sodium sulfate, and solvent removed under reduced pressure.

- Purification by silica gel column chromatography yields 2-bromo-6-fluorobenzaldehyde with purity ≥99.0% and near 100% conversion.

Advantages of This Method

- Simple operation and mild reaction conditions.

- Low production cost due to inexpensive reagents and solvents.

- High product purity and conversion efficiency.

- Straightforward post-reaction workup and purification.

Representative Data from Patent Example

| Parameter | Value |

|---|---|

| Starting material amount | 1.89 g (0.01 mol) 2-bromo-6-fluorotoluene |

| Hydrobromic acid concentration | 40% w/w |

| Hydrogen peroxide concentration | 30% w/w |

| Solvent | 80 mL dichloromethane |

| Light source | 1000W iodine tungsten lamp |

| Reaction time (bromination) | 2 hours |

| Yield of 2-bromo-6-fluorobenzyl bromide | 2.5 g (88.9%) |

| Purity (GC) | 95.6% |

| Oxidation temperature | 95°C |

| Oxidation reaction time | 3–8 hours |

| Final aldehyde purity | ≥99.0% |

| Conversion rate | 100% |

Conversion of 2-Bromo-6-fluorobenzaldehyde to 2-Bromo-6-fluorobenzaldehyde Oxime

Reaction Principle

The oxime formation is a classical condensation reaction between an aldehyde and hydroxylamine. This reaction converts the aldehyde group (-CHO) into an oxime group (-C=NOH).

Typical Procedure

- Dissolve 2-bromo-6-fluorobenzaldehyde in a suitable solvent such as ethanol or methanol.

- Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

- Stir the mixture at ambient or slightly elevated temperature for several hours.

- The oxime precipitates out or can be extracted and purified by recrystallization or chromatography.

Reaction Conditions and Yield

- Reaction times typically range from 2 to 12 hours.

- Yields are generally high (above 80%), with product purity suitable for further synthetic applications.

- The oxime is isolated as a crystalline solid, often purified by recrystallization from ethanol.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Bromination | 2-bromo-6-fluorotoluene, HBr (40%), H₂O₂ (30%), light, DCM solvent, reflux | 2-bromo-6-fluorobenzyl bromide | ~89 | 95.6 | Photochemical activation |

| Oxidation | DMSO, inorganic compound, 70–100°C, 3–8 h | 2-bromo-6-fluorobenzaldehyde | ~100 | ≥99.0 | Kornblum oxidation |

| Oxime formation | Hydroxylamine, base, ethanol/methanol, RT to 50°C | This compound | >80 | High | Classical oxime synthesis |

Research Findings and Notes

- The method employing hydrobromic acid and hydrogen peroxide under light conditions is a modern, efficient approach to selectively brominate and oxidize 2-bromo-6-fluorotoluene to the corresponding aldehyde intermediate.

- The Kornblum oxidation using DMSO is a mild and effective oxidation method to convert benzyl bromides to aldehydes.

- The subsequent oxime formation is straightforward, well-established in organic synthesis, and yields a versatile intermediate for pharmaceutical and chemical research.

- Product purities exceeding 99% indicate the methods are suitable for high-quality synthesis required in research and industrial applications.

- The presence of bromine and fluorine substituents on the aromatic ring offers a valuable scaffold for further functionalization in drug discovery and material science.

Chemical Reactions Analysis

Dehydration to Aryl Nitriles

The oxime group undergoes acid-catalyzed dehydration to form the corresponding nitrile. This reaction is critical for synthesizing halogenated benzonitriles, which are valuable intermediates in pharmaceuticals and agrochemicals.

Reaction Conditions & Data

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaHSO₄, 143°C, 1.5 h | 2-Bromo-6-fluorobenzonitrile | 96%* |

Mechanism : Protonation of the oxime hydroxyl group facilitates water elimination, forming a nitrile via a nitrilium ion intermediate .

Note: Yield reported for structurally analogous 2-fluoro-4-methoxybenzonitrile under identical conditions .

Coordination with Metal Ions

The oxime group acts as a bidentate ligand, coordinating with transition metals through nitrogen and oxygen atoms. This property is exploited in catalysis and materials science.

Metal Complexation Data

| Metal Salt | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CoCl₂ | Ethanol, 60°C, 2 h | [Co(C₇H₄BrFNO)₂Cl₂] | 73.1% | |

| HgCl₂ | Ethanol, 60°C, 2 h | [Hg(C₇H₄BrFNO)Cl₂] | 65.7% | |

| ZnCl₂ | Ethanol, 60°C, 2 h | [Zn(C₇H₄BrFNO)Cl₂] | 80.1% |

Structural Insight : FTIR and UV-Vis studies confirm coordination via the oxime’s N and O atoms, with bathochromic shifts in n→π* transitions upon complexation .

Oxime Coupling Reactions

The oxime participates in chemoselective couplings with carbonyl-containing compounds, forming stable conjugates. This reaction is pivotal in radiopharmaceutical labeling.

Coupling Reaction Parameters

| Reagents/Conditions | Product | Conversion | Reference |

|---|---|---|---|

| Aminooxy derivatives, pH 4.5 buffer | Oxime-linked bioconjugates | >99% |

Application Example : Fluorine-18 labeled oximes (e.g., [¹⁸F]fluoroethylaminooxy derivatives) are synthesized for positron emission tomography (PET) imaging .

Comparative Reactivity Table

| Reaction Type | Rate-Determining Step | Activation Energy | Selectivity |

|---|---|---|---|

| Dehydration | Nitrilium ion formation | Moderate | High |

| Metal Coordination | Ligand-metal electron transfer | Low | Moderate |

| Oxime Coupling | Nucleophilic addition | Low | High |

Mechanistic Considerations

-

Electronic Effects : The electron-withdrawing Br and F groups enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic additions (e.g., oxime coupling) .

-

Steric Effects : Ortho-substitution (Br at C2, F at C6) imposes steric hindrance, limiting access to the aromatic ring for electrophilic substitution .

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

2-Bromo-6-fluorobenzaldehyde oxime serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of:

- Cariporide (HOE-694) : A drug for preventing ischemic heart disease and treating myocardial infarction .

- PDE4 Inhibitors : Compounds derived from this oxime have shown promise in treating inflammatory diseases like psoriasis and dermatitis .

2. Antimicrobial Activity

Research has demonstrated that transition metal complexes formed with this compound exhibit antimicrobial properties. These complexes have been tested against various bacterial strains, showing moderate to good antibacterial activity. For instance, one study reported a maximum inhibition zone of 13 mm against Salmonella typhi and significant antifungal activity against Mucor sp .

Case Studies

Case Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized transition metal complexes using this compound and evaluated their antimicrobial activities. The results indicated that these complexes could be effective against several pathogens, highlighting their potential as therapeutic agents.

| Complex | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Co(II) Complex | Salmonella typhi | 13 |

| Ni(II) Complex | Staphylococcus aureus | 8 |

| Cu(II) Complex | Vibrio cholera | 2 |

Case Study 2: Development of PDE4 Inhibitors

Research on the synthesis of PDE4 inhibitors using derivatives of this compound has shown that these compounds can effectively reduce inflammation in preclinical models. This underscores the compound's utility in treating chronic inflammatory conditions .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for its potential use in materials science, particularly in the development of functionalized polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-bromo-6-fluorobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Substituent Effects : The position of bromine and fluorine significantly influences reactivity. For example, 2-bromo-6-fluoro substitution enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions compared to 3-bromo derivatives .

- Oxime Functional Group: The oxime group (-CH=NOH) enables chelation and participation in condensation reactions, distinguishing it from non-oxime analogs like 5-bromo-4-fluoro-2-hydroxybenzaldehyde .

Physicochemical and Analytical Properties

- Chromatographic Behavior: In reverse-phase HPLC, 2-bromo-6-fluorobenzaldehyde exhibits distinct retention times compared to its isomers, enabling accurate quantification at concentrations as low as 10 ppm . The oxime derivative may show altered polarity due to the -CH=NOH group, requiring modified chromatographic conditions for analysis.

- Solubility and Stability :

- Fluorine and bromine substituents increase hydrophobicity relative to hydroxylated analogs (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) .

Biological Activity

2-Bromo-6-fluorobenzaldehyde oxime is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from 2-bromo-6-fluorobenzaldehyde through the reaction with hydroxylamine. The oxime functional group imparts unique chemical properties that are crucial for its biological activity.

Chemical Formula: CHBrFNO

CAS Number: 1309606-36-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxime group can form hydrogen bonds and coordinate with metal ions, which influences various biochemical pathways. This interaction can modify enzyme activity, disrupt cellular processes, and affect signaling pathways associated with disease states.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 10 |

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings indicated a notable reduction in bacterial growth, supporting its potential use in treating resistant infections .

- Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on MCF-7 cells. The results showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

Comparison with Related Compounds

When compared to similar compounds, such as 2-bromo-6-fluorobenzaldehyde and other oximes, this compound exhibits enhanced reactivity due to the presence of both bromine and fluorine atoms. This unique combination contributes to its distinct biological properties.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Bromo-6-fluorobenzaldehyde | Moderate | Low |

| This compound | High | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.